N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
Description
N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with acetamide and substituted phenyl groups. The molecule’s complexity arises from its tetracyclic scaffold, which includes a triazole ring and a pyrrolidone moiety. The 4-ethoxyphenyl substituent at position 5 and the 2-chlorophenyl acetamide group at position 1 are critical for its molecular interactions and physicochemical properties.
Crystallographic data for such compounds are often resolved using programs like SHELX, which remains a gold standard for small-molecule refinement . The compound’s synthesis likely follows routes analogous to other pyrrolotriazole derivatives, involving cyclization and substitution reactions .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4/c1-2-30-13-9-7-12(8-10-13)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-15-6-4-3-5-14(15)21/h3-10,17-18H,2,11H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBQNIKHKONWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity based on available research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 427.8 g/mol
- CAS Number : 1052616-18-8
Biological Activity Overview
The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antibacterial properties. For instance, derivatives of pyrrolidine and triazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial capabilities .
- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Similar compounds have shown strong inhibitory activity against these enzymes, which is significant for treating conditions like Alzheimer's disease and gastric ulcers .
- Antitumor Activity : Pyrrolidine derivatives are known for their antitumor properties. Studies indicate that compounds with similar frameworks can inhibit tumor growth and induce apoptosis in cancer cells .
Case Studies and Experimental Data
Several studies have investigated the biological activities of compounds related to this compound:
Docking Studies
Docking studies have been employed to understand the interactions between the compound and target proteins. These studies reveal how the compound binds to active sites on enzymes and receptors:
- Binding Affinity : The docking simulations indicate favorable binding interactions with target proteins involved in disease pathways.
- Molecular Interactions : Hydrogen bonding and hydrophobic interactions play crucial roles in the stability of the compound within the active sites of enzymes.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of tetrahydropyrrolo[3,4-d][1,2,3]triazole compounds exhibit promising anticancer properties. Specifically, N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows for interaction with bacterial cell membranes and inhibition of key metabolic pathways. In vitro studies indicate that it exhibits significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
Research has identified that compounds related to this compound can act as inhibitors of specific enzymes involved in disease processes. For example, its potential as an inhibitor of certain proteases has been explored in the context of viral infections and cancer therapy .
Polymer Chemistry
The synthesis of polymers incorporating this compound has been investigated for creating materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings and composites where durability and resistance to degradation are essential .
Nanotechnology
In the field of nanotechnology, this compound has been utilized as a building block for creating nanoscale materials. Its unique chemical structure allows for functionalization that can enhance the properties of nanoparticles used in drug delivery systems or diagnostic applications. Studies have shown that nanoparticles modified with this compound exhibit improved targeting capabilities towards specific cells or tissues .
Cell Signaling Pathways
This compound has been studied for its effects on various cell signaling pathways. Research indicates that it can modulate pathways involved in inflammation and cellular stress responses. This modulation could provide insights into therapeutic strategies for diseases characterized by dysregulated signaling pathways .
Drug Development
The compound serves as a lead structure in drug development programs aimed at creating novel therapeutics for diseases such as cancer and infections. Its structural diversity allows chemists to modify it systematically to enhance efficacy and reduce toxicity. Case studies have demonstrated successful modifications leading to compounds with improved pharmacological profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analog is 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (hereafter referred to as Compound A ), detailed in . Below is a systematic comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound introduces steric bulk and electron-donating properties compared to the 3-chloro-4-fluorophenyl group in Compound A. Ethoxy groups typically enhance solubility but may reduce binding affinity due to increased hydrophilicity.
- The 2-chlorophenyl acetamide in the target vs. the 2,3-dimethylphenyl in Compound A alters π-π stacking and hydrophobic interactions. Methyl groups in Compound A could improve metabolic stability but reduce solubility .
Synthetic Complexity :
- Introducing ethoxy groups requires etherification steps, which may complicate synthesis compared to halogenation/methylation in Compound A .
Research Findings and Limitations
While direct pharmacological data for the target compound are absent, insights can be extrapolated from related studies:
- Pyrrolotriazole Scaffolds : These are associated with kinase inhibition (e.g., CDK, EGFR) due to their ability to mimic ATP-binding motifs .
Table 2: Hypothetical Bioactivity Profile
| Property | Target Compound | Compound A |
|---|---|---|
| Solubility (LogP) | ~2.1 (moderate) | ~2.8 (low) |
| Metabolic Stability | Moderate (ethoxy group prone to oxidation) | High (methyl groups resist oxidation) |
| Target Affinity | Potential for kinase inhibition | Likely enhanced due to fluorine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
